

# A Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: *Dimethyl (2-oxopropyl)phosphonate*

Cat. No.: *B104374*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dimethyl (2-oxopropyl)phosphonate**, a versatile organophosphorus compound. It covers its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and its primary application in the homologation of aldehydes to alkynes via the Ohira-Bestmann reaction.

## Chemical Identity and Synonyms

**Dimethyl (2-oxopropyl)phosphonate** is a key intermediate in organic synthesis, particularly valued for its bifunctional nature, possessing both a ketone and a phosphonate moiety.<sup>[1]</sup> This structure allows for a range of chemical transformations, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][2]</sup>

A comprehensive list of its synonyms and alternative names is provided in Table 1 for clear identification and literature searching.

Table 1: Synonyms and Alternative Names for **Dimethyl (2-oxopropyl)phosphonate**

Name Type	Name
Systematic Name	Dimethyl (2-oxopropyl)phosphonate
IUPAC Name	1-dimethoxyphosphorylpropan-2-one[3]
Common Synonyms	Dimethyl acetylphosphonate[3]
Acetylphosphonic Acid Dimethyl Ester[4]	
(2-Oxopropyl)phosphonic Acid Dimethyl Ester[4]	
Dimethyl acetylphosphonate[5]	
(Dimethylphosphono)acetone[6]	
CAS Registry Number	4202-14-6[3]

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **Dimethyl (2-oxopropyl)phosphonate** are summarized in Table 2. This data is essential for its handling, storage, and use in experimental setups.

Table 2: Physicochemical Properties of **Dimethyl (2-oxopropyl)phosphonate**

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>11</sub> O <sub>4</sub> P	[3]
Molecular Weight	166.11 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	76-79 °C at 3 mmHg	[2]
Density	1.202 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.439	[2]
Flash Point	93.4 °C (200.1 °F) - closed cup	[7]
Vapor Pressure	0.07 mmHg	[3]

Spectroscopic data is crucial for the identification and characterization of the compound. Key spectral information is available through various databases.

Table 3: Spectroscopic Data for **Dimethyl (2-oxopropyl)phosphonate**

Spectroscopy Type	Data Availability and Source
<sup>1</sup> H NMR	Available from SpectraBase[3]
<sup>13</sup> C NMR	Available from SpectraBase[3]
<sup>31</sup> P NMR	Available from SpectraBase[3]
IR Spectrum	Available from NIST Chemistry WebBook[8]
Mass Spectrum (EI)	Available from NIST Chemistry WebBook[9]

## Experimental Protocols

### Synthesis of Dimethyl (2-oxopropyl)phosphonate via the Arbuzov Reaction

The most common method for synthesizing **Dimethyl (2-oxopropyl)phosphonate** is the Michaelis-Arbuzov reaction.[10] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[10]

Experimental Protocol:

A general procedure for the synthesis involves the reaction of chloroacetone with trimethyl phosphite.[5]

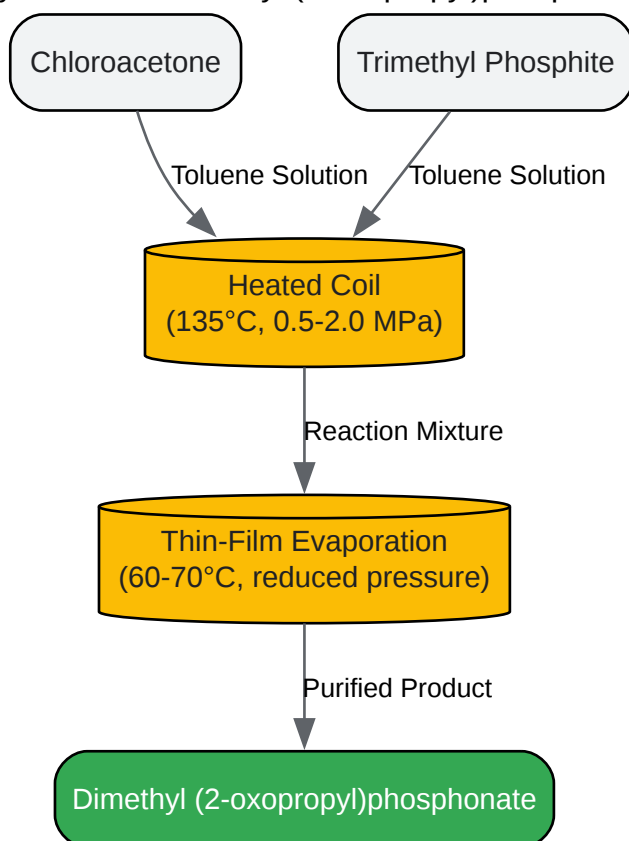
Materials:

- Chloroacetone
- Trimethyl phosphite
- Toluene (solvent)

Procedure:

- A solution of chloroacetone in toluene and a separate solution of trimethyl phosphite in toluene are prepared.[5]
- A reaction coil is heated to 135 °C.[5]
- The two solutions are pumped simultaneously into the heated coil. A typical residence time is 20 minutes with the reaction pressure maintained between 0.5 and 2.0 MPa.[5]
- The resulting reaction mixture is directly fed into a thin-film evaporation apparatus.[5]
- The product is purified by distillation under reduced pressure (e.g., 60-70 °C at 4 to 10 x 10<sup>2</sup> Pa) to yield **Dimethyl (2-oxopropyl)phosphonate**. [5] A yield of 88% has been reported for this continuous flow process.[5]

## Synthesis of Dimethyl (2-oxopropyl)phosphonate



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Caption: Arbuzov reaction workflow for synthesis.

## Application in Alkyne Synthesis: The Ohira-Bestmann Reaction

**Dimethyl (2-oxopropyl)phosphonate** is a precursor to the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which is used for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions.<sup>[11]</sup>

Experimental Protocol (General Procedure):

This protocol describes the in situ generation of the active phosphonate ylide from the Ohira-Bestmann reagent (which is synthesized from **Dimethyl (2-oxopropyl)phosphonate**) and its subsequent reaction with an aldehyde.

Materials:

- Aldehyde
- Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
- Potassium carbonate ( $K_2CO_3$ )
- Methanol (MeOH)

Procedure:

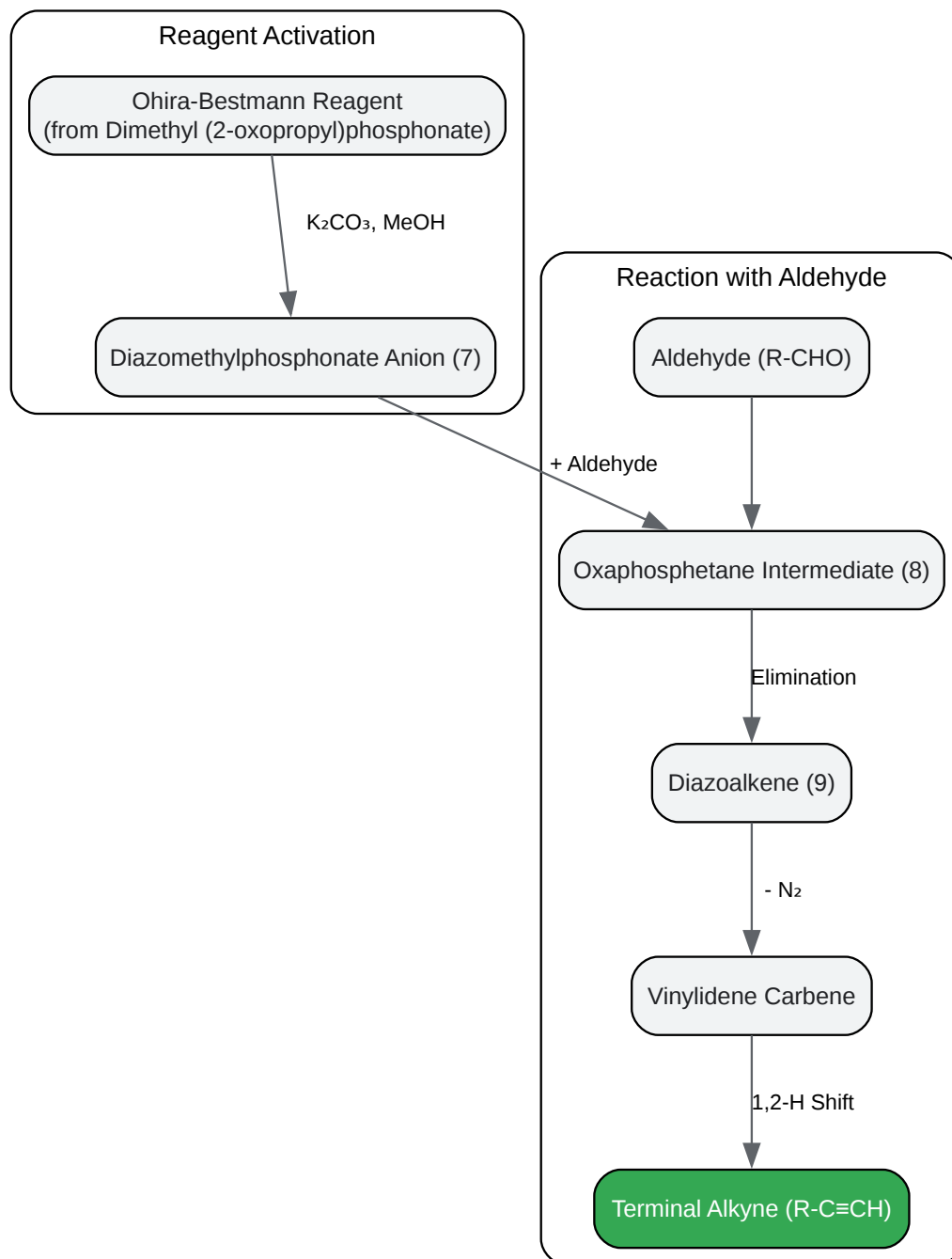
- The aldehyde is dissolved in methanol in a reaction flask.<sup>[12]</sup>
- Potassium carbonate is added to the solution.<sup>[12]</sup>
- Dimethyl (1-diazo-2-oxopropyl)phosphonate is added to the mixture.<sup>[12]</sup>
- The reaction is stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).<sup>[12]</sup>

- Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification, typically by column chromatography, to yield the terminal alkyne.<sup>[12]</sup>

## Reaction Mechanism and Logical Relationships

The utility of **Dimethyl (2-oxopropyl)phosphonate** in alkyne synthesis is best understood through the mechanism of the Ohira-Bestmann reaction.

## Ohira-Bestmann Reaction Mechanism

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Caption: Mechanism of the Ohira-Bestmann reaction.

The reaction is initiated by the base-catalyzed methanolysis of the Ohira-Bestmann reagent to generate the key reactive intermediate, the diazomethylphosphonate anion.[13][14] This anion then adds to the aldehyde, leading to an oxaphosphetane intermediate, analogous to the Wittig reaction.[15] Subsequent elimination yields a diazoalkene, which then loses nitrogen gas to form a vinylidene carbene.[16] A final 1,2-hydride shift furnishes the desired terminal alkyne.[16]

## Applications in Drug Development and Research

**Dimethyl (2-oxopropyl)phosphonate** and its derivatives are valuable in pharmaceutical and agrochemical research. The phosphonate group can act as a phosphate mimic, and the ability to introduce an alkyne functional group via the Ohira-Bestmann reaction opens up pathways to a wide array of complex molecules and bioactive compounds through subsequent reactions like click chemistry. While direct involvement in specific signaling pathways is not widely documented, its role as a synthetic building block is critical for creating novel molecular entities for drug discovery and development programs.

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